ethyl 5-amino-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-amino-1H-pyrazole-4-carboxylate: is a heterocyclic compound with the molecular formula C6H9N3O2. It is a derivative of pyrazole, a five-membered ring containing two adjacent nitrogen atoms. This compound is of significant interest in various fields of chemistry and pharmacology due to its versatile reactivity and potential biological activities .
Mechanism of Action
Target of Action
Ethyl 5-amino-1H-pyrazole-4-carboxylate, also known as Ethyl 3-amino-1H-pyrazole-4-carboxylate, is a compound with a wide range of potential applications in organic and medicinal chemistry . .
Mode of Action
It’s known that the positioning of the hydrogen atom between the two ring nitrogen atoms in pyrazoles can cause a change in structure, which is marked by a shift in numbering at the c3 and c5 carbons . These changes in structure can lead to changes in properties and potentially influence the compound’s interaction with its targets .
Biochemical Pathways
5-amino-pyrazoles, a class of compounds to which this compound belongs, are known to be versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These scaffolds are often found in biologically active compounds, suggesting that 5-amino-pyrazoles may interact with a variety of biochemical pathways .
Result of Action
It’s known that nitrogen-containing aromatic heterocycles, a group that includes pyrazoles, are common motifs in a wide range of synthesized drugs . This suggests that this compound could potentially have a variety of molecular and cellular effects, depending on its specific targets and mode of action.
Action Environment
It’s known that the reactivity of pyrazoles can be influenced by temperature . This suggests that environmental conditions could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Ethyl 5-amino-1H-pyrazole-4-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound is known to interact with enzymes such as hydrolases and transferases, facilitating the transfer of functional groups and the hydrolysis of chemical bonds. The interactions between this compound and these enzymes are typically characterized by hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and enhance the reaction rate .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in signal transduction pathways. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, this compound can inhibit the activity of certain hydrolases by binding to their active sites and preventing substrate access. Conversely, it can activate transferases by stabilizing their active conformations and enhancing their catalytic efficiency. These interactions often result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can enhance cellular function and promote beneficial biochemical reactions. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites. This compound can be metabolized by enzymes such as cytochrome P450 oxidases, which introduce oxygen atoms into the molecule, leading to its breakdown and excretion. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites and intermediates in biochemical pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of this compound can affect its activity and function, influencing the overall biochemical response .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, where it exerts its biochemical effects. The specific localization of this compound can influence its interactions with biomolecules and its overall impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization Reaction:
Catalytic Methods: Another approach utilizes palladium-catalyzed coupling reactions involving terminal alkynes, hydrazine, and carbon monoxide under ambient pressure.
Industrial Production Methods:
Solvent-Based Synthesis: In industrial settings, the synthesis often employs solvents like toluene, with reactions catalyzed by specific agents to enhance yield and purity.
Purification Techniques: Post-synthesis, the compound is typically purified through crystallization and filtration processes to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with diverse functional groups.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Pharmacological Activities: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry:
Agricultural Chemicals: Utilized in the synthesis of agrochemicals due to its reactivity and stability.
Comparison with Similar Compounds
5-Amino-1-methyl-1H-pyrazole-4-carboxylate: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate: Contains a formylamino group, offering different reactivity and biological properties.
Uniqueness:
Properties
IUPAC Name |
ethyl 5-amino-1H-pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H3,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXGHKWOJXQLQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10990206 | |
Record name | Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10990206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6994-25-8, 1260243-04-6 | |
Record name | Ethyl 3-amino-1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6994-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-amino-1H-pyrazole-4-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006994258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 5-amino-1H-pyrazole-4-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260243046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6994-25-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521580 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10990206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-amino-1H-pyrazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.512 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GY5HA1GAA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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